2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide
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Overview
Description
2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is a complex organic compound that features a piperidine ring, a pyridazine ring, and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the piperidine and pyridazine rings, followed by their functionalization and coupling.
Formation of Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Formation of Pyridazine Ring: The pyridazine ring can be synthesized through cyclization reactions involving hydrazine derivatives and diketones.
Coupling and Functionalization: The final step involves coupling the piperidine and pyridazine rings with the phenylacetamide group under specific reaction conditions, such as using a base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for hydrogenation and cyclization steps, and employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with a similar piperidine ring structure.
1-Benzyl-4-piperidone: Another similar compound used in the synthesis of pharmaceuticals.
Uniqueness
2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is unique due to its combination of piperidine and pyridazine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H26N4O2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C24H26N4O2/c29-23(25-21-9-5-2-6-10-21)18-28-24(30)12-11-22(26-28)27-15-13-20(14-16-27)17-19-7-3-1-4-8-19/h1-12,20H,13-18H2,(H,25,29) |
InChI Key |
VNSRQLDEQUPPNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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